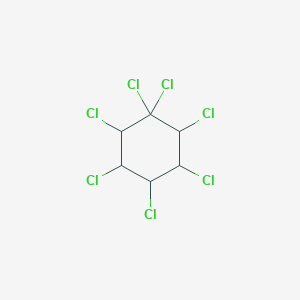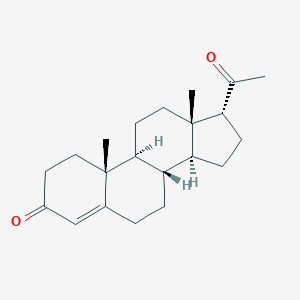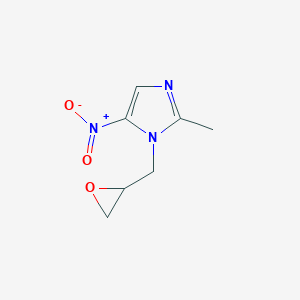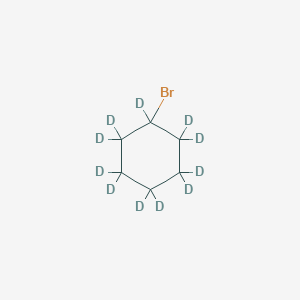
1,1,2,3,4,5,6-Heptachlorocyclohexane
Übersicht
Beschreibung
1,1,2,3,4,5,6-Heptachlorocyclohexane is a polyhalogenated organic compound characterized by a six-carbon ring with seven chlorine atoms attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,3,4,5,6-Heptachlorocyclohexane can be synthesized through the chlorination of cyclohexane under radical addition conditions. The process involves the addition of chlorine to cyclohexane in the presence of light or heat, leading to the formation of multiple chlorinated products. The reaction conditions typically include:
- Chlorine gas (Cl₂)
- Heat (Δ) or ultraviolet light (hν)
- Radical initiators (e.g., benzoyl peroxide)
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is carefully controlled to maximize yield and purity, often involving:
- Continuous flow reactors
- Temperature control systems
- Purification steps (e.g., distillation, crystallization)
Analyse Chemischer Reaktionen
1,1,2,3,4,5,6-Heptachlorocyclohexane undergoes various chemical reactions, including:
- Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of chlorinated cyclohexanones or cyclohexanols.
- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of partially dechlorinated cyclohexanes.
- Substitution: Nucleophilic substitution reactions can occur with nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻), leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Hydroxide ions, amines
Major Products:
- Chlorinated cyclohexanones
- Cyclohexanols
- Partially dechlorinated cyclohexanes
Wissenschaftliche Forschungsanwendungen
- Chemistry: Used as a model compound to study the effects of multiple chlorine substitutions on cyclohexane’s stability and reactivity.
- Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
- Medicine: Studied for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
- Industry: Utilized in the synthesis of other chlorinated compounds and as an intermediate in the production of pesticides and other chemicals.
Wirkmechanismus
The mechanism by which 1,1,2,3,4,5,6-Heptachlorocyclohexane exerts its effects involves interactions with various molecular targets and pathways. The compound’s high chlorine content allows it to interact with enzymes and proteins, potentially inhibiting their function. Additionally, its lipophilic nature enables it to integrate into cellular membranes, disrupting normal cellular processes.
Molecular Targets and Pathways:
- Enzymes: Inhibition of key enzymes involved in metabolic pathways.
- Cellular Membranes: Disruption of membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
1,1,2,3,4,5,6-Heptachlorocyclohexane can be compared to other chlorinated cyclohexanes, such as:
- 1,2,3,4,5,6-Hexachlorocyclohexane: Contains one less chlorine atom, leading to differences in reactivity and stability.
- 1,1,2,3,4,5,6,7-Octachlorocyclohexane: Contains one more chlorine atom, resulting in increased lipophilicity and potential toxicity.
Uniqueness: this compound’s unique structure, with seven chlorine atoms, provides a distinct balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1,1,2,3,4,5,6-heptachlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl7/c7-1-2(8)4(10)6(12,13)5(11)3(1)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMMFAQCEHVJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)(Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924706 | |
| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-55-1, 12407-87-3 | |
| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptachlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, heptachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012407873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,3,4,5,6-heptachlorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)


